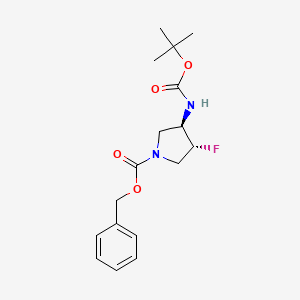

trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate

Description

Chemical Structure and Properties The compound trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) with three key substituents:

A benzyl ester group at position 1.

A tert-butoxycarbonyl (Boc)-protected amino group at position 3.

A fluorine atom at position 4.

Molecular Formula: C₁₇H₂₃FN₂O₄

Molecular Weight: 338.3 g/mol (calculated based on structural analogy to ).

Key Features:

- The trans configuration ensures stereochemical specificity, critical for interactions in biological or synthetic applications.

- Fluorine at position 4 introduces electronegativity and metabolic stability, while the Boc group enhances solubility and protects the amino functionality during reactions.

Properties

IUPAC Name |

benzyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-15(21)19-14-10-20(9-13(14)18)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,21)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMILGMYFPDLLN-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501108698 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, phenylmethyl ester, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501108698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776114-06-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, phenylmethyl ester, (3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776114-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, phenylmethyl ester, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501108698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1. Comparison of Key Synthetic Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc anhydride, DIPEA, DCM, 0°C → 25°C | 95% | |

| Fluorination | DAST, CH₂Cl₂, −78°C → 0°C | 92% | |

| Benzyl Esterification | Benzyl chloroformate, TEA, THF, 24 h, 25°C | 85% |

Challenges and Optimization Strategies

-

Stereochemical Integrity : The trans configuration is susceptible to epimerization during fluorination. Using low temperatures (−78°C) and non-polar solvents (e.g., CH₂Cl₂) mitigates this issue.

-

Purification : Silica gel chromatography remains the standard for isolating intermediates, though recrystallization from ethanol/water mixtures has proven effective for final product purification.

-

Scale-Up : Pilot-scale reactions (≥100 g) require substituting THF with acetonitrile to enhance solubility and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

The compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. The incorporation of the tert-butoxycarbonyl (Boc) group provides stability and facilitates further functionalization, making it a versatile intermediate in drug synthesis.

1.2 Inhibitors of Biological Targets

Research indicates that derivatives of trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate have been explored as inhibitors for various biological targets, including enzymes involved in disease pathways. For instance, compounds derived from this structure have shown potential as inhibitors of Factor XIa, an enzyme implicated in blood coagulation disorders. This application highlights the compound's relevance in developing anticoagulant therapies .

Synthesis of Biologically Active Molecules

2.1 Peptide Synthesis

The compound is utilized in the synthesis of peptides, particularly those that require specific amino acid sequences for biological activity. The incorporation of the fluorine atom is significant as it can enhance the binding affinity of peptides to their targets due to increased lipophilicity and metabolic stability.

2.2 Heterocyclic Compounds

this compound is also involved in the synthesis of heterocyclic compounds that exhibit diverse biological activities, including antimicrobial and anticancer properties. The pyrrolidine ring structure is particularly valuable due to its ability to mimic natural substrates in enzymatic reactions.

Case Studies and Research Findings

3.1 Anticoagulant Research

A study published in a pharmaceutical journal examined several derivatives of this compound for their efficacy as Factor XIa inhibitors. The results demonstrated that certain modifications to the core structure significantly improved inhibitory potency compared to existing anticoagulants .

3.2 Anticancer Activity

Another research initiative focused on synthesizing new derivatives based on this compound to evaluate their anticancer properties against various cancer cell lines. Preliminary results indicated promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc-protected amino group play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.

Comparison with Similar Compounds

Hydroxyl Analog: trans-tert-Butyl 3-(((Benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 952443-93-5)

Molecular Formula : C₁₇H₂₄N₂O₅

Molecular Weight : 336.38 g/mol

Substituent : Hydroxyl (-OH) at position 4.

| Property | Target Compound (4-F) | Hydroxyl Analog (4-OH) |

|---|---|---|

| XlogP (Hydrophobicity) | ~2.2 (estimated) | 1.5 |

| H-Bond Donors | 1 | 2 |

| H-Bond Acceptors | 4 (estimated) | 5 |

| Metabolic Stability | Higher (due to C-F bond) | Lower (OH prone to oxidation) |

| Solubility | Lower (more lipophilic) | Higher (OH enhances polarity) |

Key Differences :

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and smaller atomic radius reduce hydrogen-bonding capacity but increase lipid solubility and resistance to enzymatic degradation.

Piperidine Derivative: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Substituent: Phenyl group at position 4; carboxylic acid at position 3.

| Property | Target Compound (4-F) | Piperidine Derivative |

|---|---|---|

| Ring Size | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Functional Groups | Fluorine, Boc-amino, benzyl ester | Phenyl, Boc, carboxylic acid |

| Conformational Flexibility | Higher (smaller ring strain) | Lower (larger ring) |

| Applications | Likely intermediate in drug synthesis | Used in peptide mimetics or as a chiral building block |

Key Differences :

- Substituent Effects : The phenyl group in the piperidine derivative enhances aromatic interactions but reduces solubility compared to fluorine.

Fluoropyridine-Containing Analogs ()

Compounds such as (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (p. 179) feature:

- Fluorine on a pyridine ring rather than a pyrrolidine.

- Bulky silyl ether or hydroxymethyl substituents.

| Property | Target Compound (4-F) | Fluoropyridine Analogs |

|---|---|---|

| Fluorine Position | On pyrrolidine | On pyridine |

| Electronic Effects | Electron-withdrawing on pyrrolidine | Modulates pyridine’s basicity |

| Steric Hindrance | Low | High (due to silyl groups) |

Key Insight : Fluorine’s position influences electronic effects differently—pyridine fluorination reduces basicity, whereas pyrrolidine fluorination alters ring conformation and dipole moments.

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The target compound’s XlogP (~2.2) suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeting prodrugs.

- Hydrogen Bonding: Reduced H-bond donors (1 vs. 2 in the hydroxyl analog) may limit aqueous solubility but improve membrane permeability .

Biological Activity

The compound trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate is a member of the pyrrolidine family, notable for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.42 g/mol

- CAS Number : 724787-52-4

Structural Features

The compound features a pyrrolidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) amino group, which may influence its biological interactions and stability.

The biological activity of this compound is primarily associated with its role as an amino acid derivative. The presence of the Boc group enhances its stability and solubility, potentially increasing bioavailability when administered.

Potential Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : Some studies indicate that similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Neurological Effects : Compounds with structural similarities have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including those with similar structures to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction.

- Neuroprotective Studies : Research highlighted in Neuroscience Letters investigated the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers.

Data Table: Biological Activity Overview

Q & A

Q. Q1. What are the recommended synthetic routes for preparing trans-Benzyl 3-(tert-butoxycarbonylamino)-4-fluoropyrrolidine-1-carboxylate, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via a multi-step route involving Boc-protection of the amine group, fluorination at the 4-position of pyrrolidine, and benzyl esterification. For example, analogous Boc-protected pyrrolidine derivatives are synthesized using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) followed by fluorination using DAST (diethylaminosulfur trifluoride) .

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm retention time against a reference standard. NMR (¹H, ¹³C, ¹⁹F) should confirm absence of cis isomers or unreacted intermediates. For crystallographic validation, SHELX software (e.g., SHELXL) can refine X-ray diffraction data to confirm stereochemistry .

Q. Q2. How can researchers distinguish between cis and trans isomers of fluorinated pyrrolidine derivatives during synthesis?

Methodological Answer:

- Analytical Differentiation :

- NMR : In trans isomers, coupling constants (³J) between protons on adjacent carbons typically range from 8–10 Hz, while cis isomers exhibit smaller values (2–4 Hz) due to spatial proximity .

- X-ray Crystallography : SHELXL refinement can resolve spatial arrangements of substituents. For example, trans-configuration in similar compounds (e.g., CAS# 955138-40-6) shows distinct dihedral angles between the benzyl and Boc groups .

Advanced Research Questions

Q. Q3. What strategies mitigate racemization or stereochemical instability during Boc deprotection of fluorinated pyrrolidines?

Methodological Answer:

- Controlled Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C to minimize acid-induced racemization. Monitor reaction progress via TLC (silica gel, UV detection).

- Stabilization of Intermediates : Fluorine’s electron-withdrawing effect can destabilize intermediates. Additives like Hünig’s base (DIPEA) neutralize acidic byproducts and stabilize the transition state .

- Validation : Compare optical rotation pre- and post-deprotection. Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess >98% .

Q. Q4. How do computational methods (e.g., DFT) predict the reactivity of the 4-fluoro group in nucleophilic substitution reactions?

Methodological Answer:

- DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate charge distribution. The 4-fluoro group in pyrrolidine exhibits partial positive charge (δ+ ~0.15) due to fluorine’s electronegativity, making it susceptible to nucleophilic attack at the β-carbon.

- Transition State Analysis : Nudged elastic band (NEB) calculations reveal energy barriers for SN2 reactions (~25 kcal/mol), consistent with experimental kinetics for analogous compounds .

Q. Q5. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Data Reconciliation : Cross-reference with high-purity standards (e.g., CAS# 955138-40-6 in ). Discrepancies may arise from residual solvents (e.g., DMF) or polymorphism.

- Thermal Analysis : Perform DSC (differential scanning calorimetry) to identify polymorphic transitions. For example, a reported mp of 120–122°C might shift to 124–126°C after recrystallization from ethanol/water .

Q. Q6. What safety protocols are critical when handling intermediates like tert-butyl dicarbonate or fluorinating agents?

Methodological Answer:

- Hazard Mitigation :

- tert-Butyl Dicarbonate : Use in a fume hood with PPE (nitrile gloves, safety goggles). Reacts exothermically with water—store under anhydrous conditions .

- Fluorinating Agents (e.g., DAST) : Neutralize spills with sodium bicarbonate. Avoid inhalation (H333 risk) and use P264/P280/P305+P351+P338 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.